
3-(Methoxycarbonyl)-5-nitrobenzoic acid
Overview
Description
3-(Methoxycarbonyl)-5-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6. It is a derivative of benzoic acid, featuring both a methoxycarbonyl group and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-5-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. One common method includes the following steps:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the ester group.
Hydrolysis: The resulting methyl 3-nitrobenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: 3-(Methoxycarbonyl)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Hydrolysis: this compound.
Scientific Research Applications
Synthetic Applications
The presence of both the methoxycarbonyl and nitro groups enables 3-(Methoxycarbonyl)-5-nitrobenzoic acid to serve as a valuable building block in organic synthesis. Its applications include:
- Precursor for Bioactive Molecules : The compound can be modified to create new derivatives with potential therapeutic effects, including anti-inflammatory and anti-cancer agents .
- Synthesis of Complex Molecules : It is used in the synthesis of pharmaceuticals, dyes, and advanced materials due to its ability to undergo selective reactions.
Research indicates that compounds with structural motifs similar to this compound often exhibit interactions with biological targets involved in inflammation and cancer pathways. Techniques such as:
- Binding Affinity Studies : These studies assess how well the compound interacts with specific enzymes or receptors.
- Activity Assays : Evaluating the biological activity of synthesized derivatives helps identify potential therapeutic applications.
These investigations are crucial for understanding the pharmacological potential of this compound and its derivatives.
Material Science Applications
The compound's unique chemical structure makes it a candidate for various applications in material science:
- Liquid Crystals : Its properties are being explored for use in liquid crystal displays (LCDs).
- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for developing OLED materials.
- Nonlinear Optical Materials : Research is ongoing into its potential use in photonic applications due to its optical characteristics.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- A study demonstrated its use as a precursor for synthesizing heterotrifunctional crosslinkers, which are essential for bioconjugation processes involving peptides .
- Another research highlighted the successful modification of the nitro group to generate amine derivatives that displayed enhanced biological activity against cancer cell lines.
These findings illustrate the compound's versatility and potential impact on drug development and material science.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-5-nitrobenzoic acid depends on the specific application and the chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, which can then form salts or esters with other compounds.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic Acid: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.
Methyl 3-Nitrobenzoate: Similar structure but lacks the carboxylic acid group, limiting its reactivity in certain reactions.
3-(Methoxycarbonyl)-4-nitrobenzoic Acid: The nitro group is in a different position, affecting its reactivity and the types of reactions it undergoes.
Uniqueness
3-(Methoxycarbonyl)-5-nitrobenzoic acid is unique due to the presence of both a methoxycarbonyl group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Biological Activity
3-(Methoxycarbonyl)-5-nitrobenzoic acid, also known as methyl 5-nitroisophthalate, is an aromatic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry and material science. This article explores its biological activity, synthesis, and implications based on recent research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a methoxycarbonyl group (ester), a nitro group, and a carboxylic acid group. These functional groups contribute to its chemical reactivity and biological properties.
- Molecular Formula : CHNO
- Molecular Weight : 195.16 g/mol
- IUPAC Name : this compound
Synthesis
This compound can be synthesized through various methods, including the nitration of methyl 3-iodobenzoate using concentrated nitric acid and sulfuric acid:
This synthesis pathway highlights the compound's versatility as a precursor for further chemical modifications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been utilized as a precursor in the development of compounds that inhibit cancer cell growth and induce apoptosis in various cancer cell lines. For example, studies have shown that derivatives of this compound can enhance the efficacy of anti-inflammatory and anti-cancer agents .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. In particular, it has been evaluated for its ability to modulate proteasome activity and cathepsin enzymes, which are crucial in protein degradation pathways. The activation of these pathways is significant for maintaining cellular homeostasis and may have implications in aging and cancer treatment .
Antimicrobial Activity
In vitro studies have reported antimicrobial properties against various bacterial strains, including multidrug-resistant strains. The compound's ability to inhibit bacterial topoisomerases suggests its potential as an antibacterial agent . This activity is particularly relevant given the rise of antibiotic resistance.
Case Studies
- Study on Antioxidant Activity : A study evaluated the antioxidant properties of benzoic acid derivatives, including this compound. Results indicated that these compounds could scavenge free radicals effectively, suggesting their utility in preventing oxidative stress-related diseases .
- Evaluation in Cancer Cell Lines : Another investigation focused on the cytotoxic effects of this compound in human breast carcinoma cells (BT474). The findings revealed that it could significantly inhibit cell proliferation without inducing cytotoxicity at lower concentrations .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What is the most efficient synthetic route for 3-(methoxycarbonyl)-5-nitrobenzoic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of this compound precursors. A reported method involves reducing this compound with 10% Pd/C under hydrogen atmosphere in ethanol at 20°C for 5 hours, yielding 94% product after purification by column chromatography (40:60 ethyl acetate:hexanes). Purity optimization requires careful solvent selection and chromatographic conditions to remove nitro-reduction byproducts .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key characterization methods include:
- ¹H NMR : Peaks at δ 3.88 (s, 3H, methoxy), 7.51 (d, 2H), and 7.89 (s, 1H) confirm the aromatic and ester functionalities.
- Mass Spectrometry (ESI) : Positive mode [M+H]⁺ at m/z 196.1 and negative mode [M-H]⁻ at m/z 194.1 validate molecular weight.
- HPLC : Used to assess purity (>95%) and monitor reaction progress .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (argon) at room temperature, protected from light and moisture. Avoid prolonged exposure to acidic/basic conditions, as the nitro and ester groups may hydrolyze. Use desiccants in storage environments .
Advanced Research Questions
Q. What strategies are effective for derivatizing this compound into functionalized ligands for coordination chemistry?
- Methodological Answer : The nitro group can be reduced to an amine for further functionalization (e.g., Schiff base formation). Phosphorylation via Arbuzov reactions introduces phosphonate groups, enabling use in metal-organic frameworks (MOFs). For example, derivatives like 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid serve as rigid ligands for synthesizing lanthanide phosphonates with luminescent properties .
Q. How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro and methoxycarbonyl groups activate the aromatic ring for nucleophilic substitution. Computational studies (DFT) can predict sites of electrophilic attack, while Hammett parameters quantify substituent effects. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis is recommended .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
- Methodological Answer : Trace nitro-reduction byproducts (e.g., amines) require hyphenated techniques like LC-MS/MS with electrospray ionization. Method validation should include spike-recovery tests (85–115% recovery) and limit of detection (LOD) studies (≤0.1% w/w). Use orthogonal methods (e.g., IR for functional group analysis) to confirm impurity structures .
Q. Can this compound serve as a precursor for bioactive molecules, and what synthetic modifications are needed?
- Methodological Answer : Reduction of the nitro group to an amine enables conjugation with pharmacophores (e.g., sulfonamides or heterocycles). For example, coupling with thiourea derivatives via carbodiimide chemistry yields antimicrobial agents. Bioactivity screening should follow OECD guidelines for cytotoxicity and enzymatic inhibition .
Properties
IUPAC Name |
3-methoxycarbonyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRNIIJXDRYWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883784 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955-46-0 | |
Record name | 1-Methyl 5-nitro-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-nitrohydrogen.isophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BENZENEDICARBOXYLIC ACID, 5-NITRO-, 1-METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8UVV7P68X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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